molecular formula C10H12BrNO B3082673 1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol CAS No. 1132943-67-9

1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol

Cat. No.: B3082673
CAS No.: 1132943-67-9
M. Wt: 242.11 g/mol
InChI Key: RZJKEXLZOYPNSM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol is a brominated indenol derivative featuring an aminomethyl substituent at the 1-position and a hydroxyl group on the dihydroinden ring system.

Properties

IUPAC Name

1-(aminomethyl)-5-bromo-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJKEXLZOYPNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Br)(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233108
Record name 1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132943-67-9
Record name 1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132943-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the aminomethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions. Common reagents used in these steps include bromine for bromination, formaldehyde and ammonia for the Mannich reaction to introduce the aminomethyl group, and oxidizing agents like hydrogen peroxide for hydroxylation .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products:

  • Oxidation can yield 1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-indene-1-one.
  • Reduction can yield 1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol.
  • Substitution can yield various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol exerts its effects is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences among similar compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features Reference
1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol C${10}$H${12}$BrNO (estimated) -NH$2$CH$2$ (C1), -Br (C5), -OH (C1) ~242.12 (est.) Aminomethyl group enhances polarity Synthesis logic from
(1R)-5-Bromo-2,3-dihydro-1H-inden-1-ol C$9$H$9$BrO -Br (C5), -OH (C1) 213.08 Bromine aids crystallization
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride C${13}$H${14}$BrClFNO$_2$ -NH$_2$ (C1), -Br (C5), -F (C4) 375.62 Fluorine introduces electronic effects
5-Bromo-1H-inden-2(3H)-one C$9$H$7$BrO -Br (C5), ketone (C2) 211.06 Ketone group alters reactivity
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride C${10}$H${13}$BrClN -NH$2$ (C1), -Br (C5), -CH$3$ (C4) 286.58 Methyl group impacts steric hindrance

Key Observations :

  • The aminomethyl group in the target compound increases polarity compared to simpler hydroxyl- or ketone-substituted analogs .
  • Halogen position (e.g., bromine at C5 vs. C4 in fluorinated derivatives) influences electronic properties and binding interactions .

Stereochemical Considerations

  • Absolute Configuration: Controversies exist in determining the stereochemistry of halo-dihydroindenols. For example, (S)-4-bromo and (R)-5-bromo derivatives have been misassigned in prior studies .
  • Analytical Tools: X-ray crystallography, NMR (e.g., HMBC, NOESY), and CD spectroscopy are critical for confirming configurations. Bromine’s heavy atom effect aids crystallization for X-ray analysis .

Biological Activity

1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol (CAS No. 1132943-67-9) is an organic compound featuring a unique structure that includes a bromine atom, an aminomethyl group, and a hydroxyl group attached to an indene framework. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C10H12BrNOC_{10}H_{12}BrNO, with a molecular weight of approximately 242.11 g/mol. Its structure can be represented as follows:

InChI InChI 1S C10H12BrNO c11 8 1 2 9 7 5 8 3 4 10 9 13 6 12 h1 2 5 13H 3 4 6 12H2\text{InChI }\text{InChI 1S C10H12BrNO c11 8 1 2 9 7 5 8 3 4 10 9 13 6 12 h1 2 5 13H 3 4 6 12H2}

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The compound may exert its effects through:

  • Hydrogen Bonding : Interaction with target proteins or enzymes.
  • Hydrophobic Interactions : Modulating the activity of lipid-associated targets.
  • Covalent Bonding : Potentially forming bonds with nucleophilic sites on proteins.

These interactions can lead to alterations in biological pathways and effects on cellular functions.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds indicate potential efficacy:

CompoundMIC (μg/mL)Target Organism
Compound A12.5Staphylococcus aureus
Compound B6.25Escherichia coli
1-(Aminomethyl)-5-bromoTBDTBD

Note: Specific MIC values for 1-(Aminomethyl)-5-bromo are yet to be determined in published studies.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives of 1-(Aminomethyl)-5-bromo compounds. For instance, studies have shown that modifications to the bromine and aminomethyl groups can enhance antibacterial properties:

  • Study A : Investigated the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria.
    • Findings : Certain derivatives exhibited significantly lower MIC values compared to standard antibiotics.
  • Study B : Explored the compound's potential as a scaffold for developing new therapeutic agents targeting resistant bacterial strains.
    • Findings : Identified several promising analogs with enhanced potency.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Bromination : Starting from 2,3-dihydroindene.
  • Mannich Reaction : Introducing the aminomethyl group using formaldehyde and ammonia.
  • Hydroxylation : Utilizing oxidizing agents like hydrogen peroxide.

These synthetic routes allow for the exploration of various derivatives that could enhance biological activity.

Q & A

Q. What experimental designs mitigate hazards during large-scale synthesis?

  • Methodology : Implement inert gas purging for NaBH₄ reductions to prevent H₂ combustion. Use explosion-proof reactors and remote monitoring for exothermic steps. For azide intermediates, follow strict protocols (e.g., <25°C, minimal stockpiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol
Reactant of Route 2
1-(Aminomethyl)-5-bromo-2,3-dihydro-1h-inden-1-ol

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